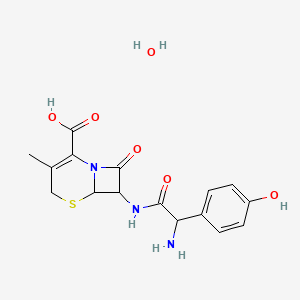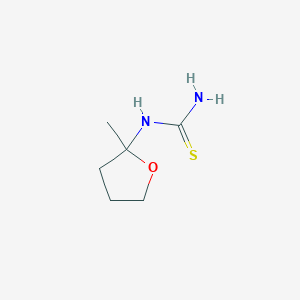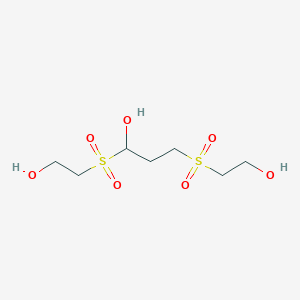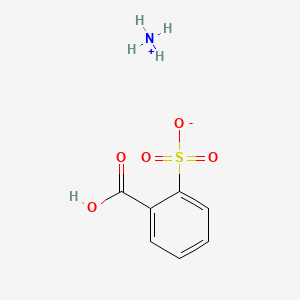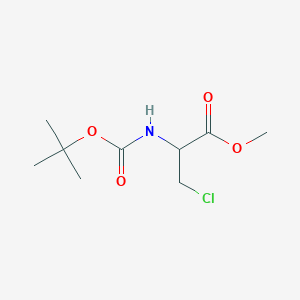
N-Boc-3-chloro-DL-alanine Methyl ester
Vue d'ensemble
Description
N-Boc-3-chloro-DL-alanine Methyl ester is a chemical compound with the molecular formula C9H16ClNO4 and a molecular weight of 237.68. It is a derivative of alanine, an amino acid, and is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chlorine atom, and a methyl ester group. This compound is commonly used in organic synthesis and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Boc-3-chloro-DL-alanine Methyl ester can be synthesized through a multi-step process. One common method involves the reaction of N-Boc-serine methyl ester with hexachloroethane and triphenylphosphine in dichloromethane under an inert atmosphere. The reaction mixture is stirred at room temperature for two hours, followed by quenching with a saturated solution of sodium bicarbonate. The organic product is then extracted with dichloromethane, washed with brine, and dried over anhydrous sodium sulfate. The crude product is purified by chromatography on a silica column eluted with a mixture of ethyl acetate and petroleum ether .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This may include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-3-chloro-DL-alanine Methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Deprotection: Trifluoroacetic acid or hydrochloric acid is commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used.
Hydrolysis: The major product is 3-chloro-DL-alanine.
Deprotection: The major product is 3-chloro-DL-alanine methyl ester without the Boc group.
Applications De Recherche Scientifique
N-Boc-3-chloro-DL-alanine Methyl ester is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals and bioactive compounds.
Biological Studies: Researchers use it to study enzyme mechanisms and protein interactions.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Boc-3-chloro-DL-alanine Methyl ester involves its reactivity due to the presence of the Boc protecting group, chlorine atom, and methyl ester group. These functional groups allow it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The Boc group provides stability during reactions and can be selectively removed under acidic conditions, while the chlorine atom and ester group offer sites for further functionalization.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-3-iodo-D-alanine Methyl ester: Similar structure but with an iodine atom instead of chlorine.
N-Boc-L-alanine Methyl ester: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Uniqueness
N-Boc-3-chloro-DL-alanine Methyl ester is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions compared to its non-halogenated counterparts. This makes it a valuable intermediate in the synthesis of more complex molecules.
Propriétés
IUPAC Name |
methyl 3-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUXVOGTPPDPQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,3-Benzenediol, 5-[(1Z)-2-(4-hydroxyphenyl)ethenyl]-](/img/structure/B7887516.png)
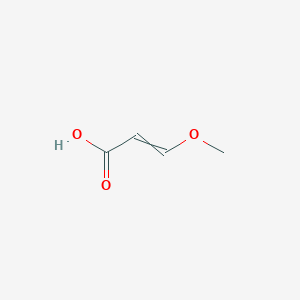
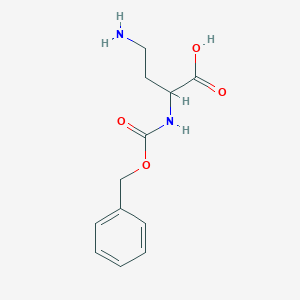
![2-(Hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol](/img/structure/B7887532.png)
![sodium;4-[3-(4-hydroxy-3-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-methylphenolate](/img/structure/B7887547.png)
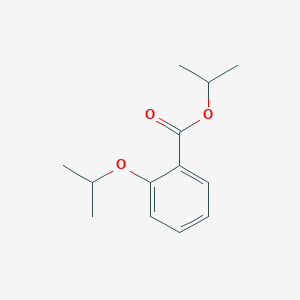
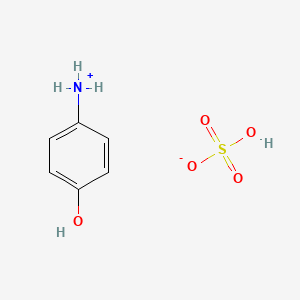
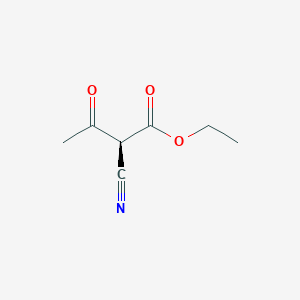
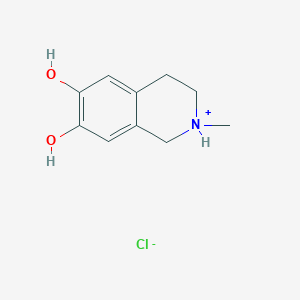
![3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid;hydrate](/img/structure/B7887581.png)
